molecular formula C25H22FN3O5 B14126310 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

Cat. No.: B14126310
M. Wt: 463.5 g/mol
InChI Key: VVNZTFGBZLQZRW-UHFFFAOYSA-N
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Description

4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The final step involves the coupling of the intermediate with furan-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to screen for biological activity against various targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the quinazolinone core and the furan ring.

Mechanism of Action

The mechanism of action of 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the quinazolinone core can participate in hydrogen bonding and other non-covalent interactions. The furan ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-(4-chlorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide
  • 4-(1-(2-(4-bromophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide

Uniqueness

The presence of the fluorophenyl group in 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide imparts unique properties, such as increased lipophilicity and potential for enhanced binding affinity to biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C25H22FN3O5

Molecular Weight

463.5 g/mol

IUPAC Name

4-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

InChI

InChI=1S/C25H22FN3O5/c26-18-11-9-17(10-12-18)22(30)16-29-21-7-2-1-6-20(21)24(32)28(25(29)33)13-3-8-23(31)27-15-19-5-4-14-34-19/h1-2,4-7,9-12,14H,3,8,13,15-16H2,(H,27,31)

InChI Key

VVNZTFGBZLQZRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CCCC(=O)NCC4=CC=CO4

Origin of Product

United States

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